molecular formula C₁₂H₂₀N₄O₃S B023202 Desmethyl Ranitidine CAS No. 66357-25-3

Desmethyl Ranitidine

カタログ番号: B023202
CAS番号: 66357-25-3
分子量: 300.38 g/mol
InChIキー: WZLBVRXZNDXPPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmethyl Ranitidine is a derivative of Ranitidine, a well-known histamine H2-receptor antagonist. It is primarily used to prevent and treat gastric-acid associated conditions, including ulcers, due to its ability to decrease gastric acid secretion. The empirical formula of this compound is C12H20N4O3S.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Ranitidine involves complex chemical reactions. One of the primary methods includes the reduction of Ranitidine using specific reagents and conditions. The rate of reaction is influenced by factors such as heat, humidity, and the crystal morphology.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.

化学反応の分析

Types of Reactions: Desmethyl Ranitidine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Substitution reactions can occur at the furan ring or the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as N-oxide and S-oxide derivatives.

科学的研究の応用

Chemistry

  • Quantification of Nitrosamines : Desmethyl Ranitidine is utilized in developing sensitive methods for quantifying nitrosamine impurities in pharmaceutical products. This is crucial due to the potential carcinogenic nature of nitrosamines, which can form during the degradation of certain drugs.
  • Analytical Method Development : It plays a role in analytical method validation (AMV) and quality control (QC), particularly concerning nitroso derivatives .

Biology

  • Metabolism Studies : As a model compound, this compound aids in understanding the metabolic pathways and degradation processes of H2-receptor antagonists. This includes studying interactions with enzymes such as Cytochrome P450.
  • Cellular Effects : The compound influences gastric cells by reducing acid production, impacting overall digestive processes and cellular metabolism.

Medicine

  • Risk Assessment : this compound is used to assess risks associated with nitrosamines or their precursors in pharmaceutical formulations. This application is vital for ensuring drug safety.
  • Therapeutic Insights : While primarily a metabolite, understanding its action can provide insights into improving therapeutic strategies for conditions related to gastric acid secretion.

Industry

  • Control Strategies : The compound is employed in developing strategies to maintain nitrosamine levels below acceptable limits in drug products. This is particularly important following the recall of several ranitidine products due to safety concerns related to NDMA contamination.

Biochemical Interactions

This compound interacts with various biological systems:

  • Mechanism of Action : It acts as a competitive inhibitor at histamine H2 receptors on gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is essential for its therapeutic effects .
  • Pharmacokinetics : The pharmacokinetic profile of this compound mirrors that of Ranitidine but requires specific studies to understand its unique properties fully .

Synthetic Routes

The synthesis of this compound involves:

  • Reduction Reactions : Typically achieved through the reduction of Ranitidine under controlled conditions using specific reagents. Factors such as temperature and humidity can influence yield and purity.
  • Industrial Production : Large-scale synthesis often involves crystallization, filtration, and drying processes to ensure high-quality output.

Case Studies

Several studies have highlighted the relevance of this compound:

  • A study focusing on the quantification of nitrosamines demonstrated its effectiveness in developing robust analytical methods that enhance drug safety protocols .
  • Research examining the metabolic pathways of H2-receptor antagonists provides insights into how this compound can be utilized to predict the behavior of similar compounds under various physiological conditions .

作用機序

Desmethyl Ranitidine exerts its effects by competitively inhibiting histamine at H2-receptors of the gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration . The compound does not affect pepsin secretion, pentagastrin-stimulated intrinsic factor secretion, or serum gastrin levels .

類似化合物との比較

    Ranitidine: The parent compound, also a histamine H2-receptor antagonist.

    Ranitidine N-oxide: An oxidized derivative of Ranitidine.

    Ranitidine S-oxide: Another oxidized derivative of Ranitidine.

Uniqueness: Desmethyl Ranitidine is unique due to its specific structural modifications, which result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Ranitidine .

生物活性

Desmethyl ranitidine, a metabolite of the widely known H2-receptor antagonist ranitidine, has garnered attention due to its biological activity and implications in pharmacology and toxicology. This article explores its biological effects, pharmacokinetics, and potential health implications based on diverse research findings.

Overview of this compound

This compound is produced through the metabolism of ranitidine, primarily in the liver. It is characterized by the absence of a methyl group on the nitrogen atom of ranitidine's dimethylamino side chain. While ranitidine effectively inhibits gastric acid secretion by blocking H2 receptors, this compound's biological activity and clinical significance are less well-defined.

Pharmacological Mechanism

This compound retains some pharmacological properties similar to its parent compound, primarily acting as an antagonist at histamine H2 receptors. However, its potency and efficacy compared to ranitidine may differ significantly. Research indicates that this compound has a lower affinity for H2 receptors than ranitidine itself, which may influence its therapeutic effectiveness in acid-related disorders .

Table 1: Comparison of Ranitidine and this compound Binding Affinity

CompoundBinding Affinity (pA2)Mechanism of Action
Ranitidine7.2H2 receptor antagonist
This compoundLower than RanitidineReduced H2 receptor antagonism

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various studies. It is primarily excreted via the kidneys, with renal clearance rates showing significant variability among individuals. In a study involving healthy volunteers, the elimination half-life of ranitidine ranged from 110 to 246 minutes, suggesting that this compound may have a similar or slightly altered pharmacokinetic profile .

Case Studies and Clinical Trials

  • Gastroesophageal Reflux Disease (GERD) : Clinical trials have shown that patients treated with ranitidine experience relief from GERD symptoms more effectively than those receiving placebo. While this compound's direct impact on GERD remains under-researched, it is presumed to contribute to the overall efficacy observed with ranitidine treatment due to its metabolic presence .
  • Ulcer Healing : Studies indicate that patients with duodenal ulcers treated with ranitidine demonstrate higher healing rates compared to placebo groups. The role of this compound in this process is not fully understood but may involve synergistic effects with ranitidine .
  • Toxicological Concerns : Recent investigations have raised concerns regarding the formation of potentially carcinogenic nitrosamines from ranitidine and its metabolites under certain conditions. This compound has been implicated in these reactions, particularly when exposed to nitrites in acidic environments, leading to increased nitrosamine levels which are classified as probable human carcinogens .

Research Findings

Recent studies have focused on the metabolic pathways involving this compound and its potential health implications:

  • Metabolic Pathways : this compound is primarily formed through N-demethylation processes mediated by liver enzymes such as CYP450 isoforms. Understanding these pathways is crucial for assessing individual responses to therapy and potential drug interactions .
  • Health Risks : The presence of this compound in urine samples has been documented following administration of ranitidine, indicating systemic exposure. The long-term health implications of this exposure remain an area for further research, particularly concerning its potential role in carcinogenesis .

Q & A

Basic Research Questions

Q. What are the pharmacokinetic properties of desmethyl ranitidine, and how do they impact its detection in biological matrices?

this compound is a minor metabolite of ranitidine, accounting for ~2% of urinary excretion. Its detection is influenced by high water solubility (consistent with ranitidine’s BCS Class III classification) and low membrane permeability. Analytical methods such as high-performance liquid chromatography (HPLC) or liquid chromatography–mass spectrometry (LC-MS) are typically employed, with optimization required due to its low concentration in biological samples. Validation parameters should include sensitivity thresholds and recovery rates .

Q. How does this compound’s chemical stability affect its role in pharmacological studies?

this compound’s stability under varying pH and temperature conditions must be characterized to ensure accurate quantification in long-term studies. Degradation studies using accelerated stability protocols (e.g., ICH guidelines) can identify optimal storage conditions. Impurity profiling, including identification of oxidative byproducts, is critical for interpreting pharmacokinetic data .

Q. What analytical challenges arise in distinguishing this compound from structurally related impurities?

Co-elution with ranitidine derivatives (e.g., ranitidine nitroacetamide or amino alcohol) necessitates advanced chromatographic separation techniques. Column selectivity (e.g., C18 vs. phenyl-hexyl phases) and mobile phase optimization (e.g., pH-adjusted buffers) are key methodological considerations. Mass spectrometry fragmentation patterns can further confirm identity .

Q. Why is this compound relevant in assessing ranitidine’s metabolic pathway?

As a minor metabolite, this compound provides insight into hepatic CYP450-mediated N-demethylation activity. Comparative studies with other metabolites (e.g., ranitidine N-oxide) can reveal intersubject variability in metabolic enzyme expression, which may influence drug-drug interaction risks .

Advanced Research Questions

Q. How can cohort studies be designed to evaluate the long-term biological effects of this compound exposure?

Retrospective cohort designs using electronic health records (EHRs) require rigorous adjustment for confounders (e.g., concurrent medications, comorbidities). Propensity score matching or inverse probability weighting can mitigate selection bias. Ethical approvals for de-identified data use and adherence to STROBE guidelines are mandatory .

Q. What experimental strategies optimize this compound quantification using response surface methodology (RSM)?

Screening experiments (e.g., fractional factorial designs) identify critical factors (e.g., mobile phase composition, detector settings). A central composite design with ANOVA analysis can model nonlinear relationships. For example, a 16-run 2<sup>IV</sup>6−2 design with center points was used in ranitidine studies to optimize chromatographic resolution .

Q. How should researchers address contradictions in toxicity data between this compound and parent drug studies?

Meta-analyses with subgroup analyses (e.g., by study design, population demographics) can reconcile discrepancies. Sensitivity analyses should assess the impact of outlier datasets. In vitro cytotoxicity assays (e.g., hepatocyte models) paired with pharmacokinetic simulations may clarify dose-response relationships .

Q. What role does impurity profiling play in evaluating this compound’s pharmacological significance?

Pharmacopeial standards (e.g., USP 35) mandate impurity thresholds for ranitidine formulations. This compound’s inclusion in impurity limits requires stability-indicating methods to differentiate degradation products from metabolites. Toxicological assessments (e.g., Ames tests) determine if impurities pose genotoxic risks .

Q. How can ethical considerations be integrated into studies involving this compound in vulnerable populations?

Protocols must address informed consent challenges in pediatric or geriatric cohorts, particularly when using residual biospecimens. Institutional review boards (IRBs) may require justification for metabolite-specific analyses unrelated to primary study aims .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects in heterogeneous populations?

Mixed-effects models account for intra- and inter-individual variability. Bayesian hierarchical models improve precision in small sample sizes. Machine learning algorithms (e.g., random forests) can identify non-linear associations between metabolite levels and clinical endpoints .

特性

IUPAC Name

(E)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLBVRXZNDXPPW-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine (0.9 g) and N-methyl-1-methylthio-2-nitro-etheneamine was heated at 100°-120° for 30 mins under water pump pressure. The residue was purified by column chromatography (silica/methanol: 0.88 ammonia) to give N-[2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine which was crystallised from acetonitrile m.p. 106°-108° (0.65 g).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl Ranitidine
Reactant of Route 2
Desmethyl Ranitidine
Reactant of Route 3
Reactant of Route 3
Desmethyl Ranitidine
Reactant of Route 4
Reactant of Route 4
Desmethyl Ranitidine
Reactant of Route 5
Reactant of Route 5
Desmethyl Ranitidine
Reactant of Route 6
Desmethyl Ranitidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。